3,5-dinitro-N-(2-nitrophenyl)benzamide
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Overview
Description
3,5-dinitro-N-(2-nitrophenyl)benzamide is an organic compound characterized by the presence of nitro groups attached to a benzamide structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N-(2-nitrophenyl)benzamide typically involves the nitration of benzoic acid derivatives. One common method includes the direct condensation of 3,5-dinitrobenzoyl chloride with 2-nitroaniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-dinitro-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas, palladium on carbon, and other catalytic hydrogenation systems.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents are often used.
Major Products
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used but typically involve the replacement of nitro groups with other functional groups.
Scientific Research Applications
3,5-dinitro-N-(2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an inhibitor of specific enzymes and biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dinitro-N-(2-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and binding affinity. For instance, the compound can inhibit enzyme activity by binding to the active site and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dinitrobenzoic acid
- 3,5-dinitrobenzamide
- 2-nitroaniline
Uniqueness
3,5-dinitro-N-(2-nitrophenyl)benzamide is unique due to the presence of both 3,5-dinitro and 2-nitrophenyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
36293-37-5 |
---|---|
Molecular Formula |
C13H8N4O7 |
Molecular Weight |
332.22 g/mol |
IUPAC Name |
3,5-dinitro-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H8N4O7/c18-13(14-11-3-1-2-4-12(11)17(23)24)8-5-9(15(19)20)7-10(6-8)16(21)22/h1-7H,(H,14,18) |
InChI Key |
QGVJNNLZUBBYJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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